5-chloro-3-methyl-1H-pyrazol-4-amine
Overview
Description
5-chloro-3-methyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a chlorine atom at the 5-position, a methyl group at the 3-position, and an amino group at the 4-position.
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been found to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets due to their versatile chemical structure .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been found to impact a broad range of biological pathways due to their diverse biological activities .
Result of Action
It’s known that pyrazole derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
For instance, the corrosion protection properties of a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, for mild steel in hydrochloric acid were found to decrease with an increase in temperature and acid concentration but increase with an increase in the concentration of the inhibitor .
Biochemical Analysis
Biochemical Properties
5-chloro-3-methyl-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can interact with microbial proteins, leading to antimicrobial effects . The nature of these interactions often involves binding to the active sites of enzymes or proteins, altering their conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can inhibit the proliferation of certain cancer cell lines by interfering with cell cycle regulation and inducing apoptosis . Moreover, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, this compound has been shown to inhibit certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without significant adverse effects . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired therapeutic outcome. These findings highlight the importance of dosage optimization for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of this compound can also influence metabolic flux and metabolite levels, impacting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can influence the localization and distribution of this compound within cells, affecting its bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with a chlorinating agent such as thionyl chloride, followed by amination . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The amino group can be reduced to form corresponding amines or hydrazines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 5-azido-3-methyl-1H-pyrazol-4-amine or 5-thiocyanato-3-methyl-1H-pyrazol-4-amine.
Oxidation: Formation of 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 5-chloro-3-methyl-1H-pyrazol-4-ylamine.
Scientific Research Applications
5-chloro-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-methyl-1H-pyrazole-4-carbaldehyde
- 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-chloro-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the amino group at specific positions on the pyrazole ring enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
3-chloro-5-methyl-1H-pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-2-3(6)4(5)8-7-2/h6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBSRHSFJZNXDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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